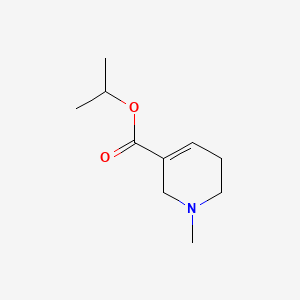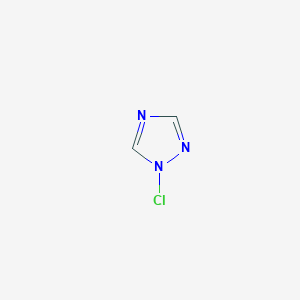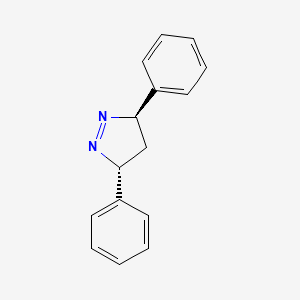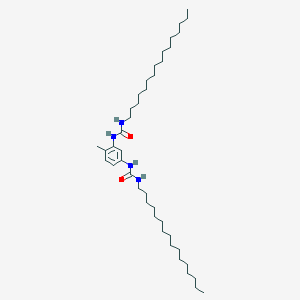![molecular formula C18H21N5O5S2 B14720394 [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate CAS No. 13276-55-6](/img/structure/B14720394.png)
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a benzylsulfanyl group, and a methanesulfonate ester, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the purine base: This step involves the synthesis of the 6-aminopurine moiety through a series of reactions, including cyclization and amination.
Introduction of the benzylsulfanyl group: This step involves the substitution of a suitable leaving group with a benzylsulfanyl group under nucleophilic substitution conditions.
Formation of the oxolan ring: This step involves the cyclization of an appropriate precursor to form the oxolan ring.
Methanesulfonate ester formation: This final step involves the esterification of the hydroxymethyl group with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the purine base or the benzylsulfanyl group.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the methanesulfonate ester can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between nucleic acids and proteins. Its purine base allows it to mimic natural nucleotides, making it useful in biochemical assays and molecular biology experiments.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications, including catalysis and materials science.
Mecanismo De Acción
The mechanism of action of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, while the benzylsulfanyl group can interact with proteins and other biomolecules. These interactions can modulate various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(6-Aminopurin-9-yl)-4-methylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
- [2-(6-Aminopurin-9-yl)-4-phenylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate
Uniqueness
The uniqueness of [2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate lies in its benzylsulfanyl group, which provides distinct chemical and biological properties compared to its analogs. This group allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
13276-55-6 |
|---|---|
Fórmula molecular |
C18H21N5O5S2 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
[2-(6-aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C18H21N5O5S2/c1-30(25,26)28-14-15(29-8-11-5-3-2-4-6-11)12(7-24)27-18(14)23-10-22-13-16(19)20-9-21-17(13)23/h2-6,9-10,12,14-15,18,24H,7-8H2,1H3,(H2,19,20,21) |
Clave InChI |
AJIUCWXHXBBXOZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


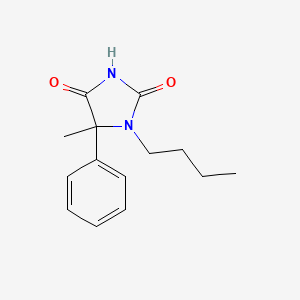
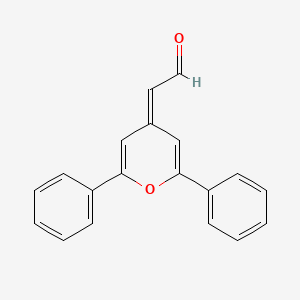




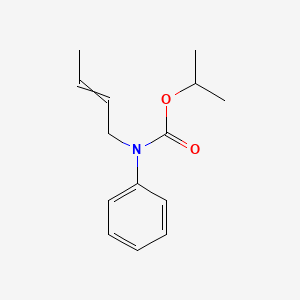
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)

